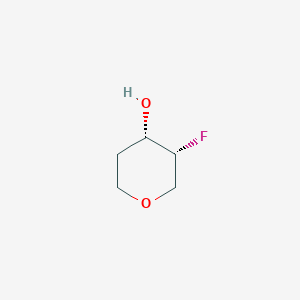![molecular formula C11H10Cl2N2 B1434862 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride CAS No. 1803598-55-1](/img/structure/B1434862.png)
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride
Vue d'ensemble
Description
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride is a useful research compound. Its molecular formula is C11H10Cl2N2 and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure Studies :
- The compound has been utilized in the synthesis of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs. These compounds were characterized using NMR, IR spectroscopy, and HRMS analyses. The molecular structures were studied through X-ray diffraction and compared with density-functional-theory (DFT) calculations, emphasizing its role in molecular structure analysis and theoretical calculations (Shen et al., 2012).
Chemical Reactivity Studies :
- Research has explored the reactivity of 2-substituted 3-ethylsulfonylpyridines, including 2-Chloro-3-ethylsulfonylpyridine, transforming it into various derivatives through hydrolysis and other chemical reactions. This study is significant for understanding the chemical behavior and potential applications of these compounds (Rouchaud et al., 1997).
Synthesis of Derivatives with Potential Analgesic Properties :
- The compound has been used in the preparation of derivatives such as 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, which were tested for their analgesic properties. This application highlights the potential medicinal chemistry aspects of the compound (Rádl et al., 1999).
Radiosynthesis for Studying Receptors :
- In one study, a derivative of 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine was synthesized for the purpose of studying nicotinic acetylcholine receptors through positron emission tomography, demonstrating its application in neuroscience and receptor studies (Brown et al., 2001).
Pharmaceutical Analysis :
- The compound has been involved in methods for determining related substances in pharmaceutical analysis, specifically in the context of betahistine hydrochloride tablets. This showcases its application in ensuring the quality and safety of pharmaceutical products (Ron, 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-(pyridin-4-ylmethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2.ClH/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFWHSLNHNKSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-55-1 | |
| Record name | Pyridine, 2-chloro-6-(4-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)



![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)








